molecular formula C16H17ClN2O3 B2703714 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide CAS No. 1808571-75-6

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2703714
CAS RN: 1808571-75-6
M. Wt: 320.77
InChI Key: LUANHRGYDLTGHN-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide, also known as CP-945,598, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of cyclopentyl amides and has shown potential in various biological studies.

Mechanism of Action

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of immune function. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide binds to CB2 receptors and inhibits their activation, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide has been shown to reduce inflammation and pain in various animal models of disease. It has also been shown to inhibit the migration of immune cells to sites of inflammation. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide does not have any significant effects on the central nervous system, making it a potential candidate for the treatment of inflammatory diseases without causing unwanted side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide is its high selectivity for CB2 receptors. This allows for more targeted and specific studies of CB2 receptor function. However, the limitations of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide include its limited solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide. One potential direction is the development of more potent and selective CB2 receptor antagonists for the treatment of inflammatory diseases. Another direction is the investigation of the role of CB2 receptors in various disease states and the potential for CB2 receptor modulation as a therapeutic strategy. Additionally, the use of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide in combination with other drugs for the treatment of inflammatory diseases should be explored.

Synthesis Methods

The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide involves the reaction of 4-acetyl-2-chlorophenol with 1-cyanocyclopentylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid and acetic anhydride to yield the final compound. This synthesis method has been optimized for high yield and purity of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide.

Scientific Research Applications

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide has also been studied for its anti-inflammatory and analgesic effects.

properties

IUPAC Name

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-11(20)12-4-5-14(13(17)8-12)22-9-15(21)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUANHRGYDLTGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2(CCCC2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide

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